2-[2-(4-Hydroxyphenyl)phenyl]acetic acid
Description
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid is a biphenyl derivative featuring a hydroxyl group (-OH) at the para position of one phenyl ring and an acetic acid (-CH₂COOH) moiety attached to the adjacent phenyl ring. This compound shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and other arylacetic acid derivatives, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDZVQNBUIZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid can be synthesized through several methods. One common approach involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine . Another method includes the diazotization and hydrolysis of 4-aminophenylacetic acid. In this process, 4-aminophenylacetic acid is converted into its sodium salt, followed by the addition of sulfuric acid and sodium nitrate solution at low temperatures (0-5°C) .
Industrial Production Methods
In industrial settings, this compound is often produced as an intermediate for the synthesis of various pharmaceuticals and other chemical compounds. The large-scale production typically involves optimized versions of the synthetic routes mentioned above, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxyphenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can attenuate inflammation and edema by suppressing the hypertonic and hypoxic induction of hypoxia-inducible factor 1-alpha (HIF-1α) in seawater aspiration-induced lung injury . Additionally, it acts as an intermediate in the metabolism of amino acids, influencing various metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and biological activities of 2-[2-(4-Hydroxyphenyl)phenyl]acetic acid with related compounds:
Key Observations:
- Substituent Effects: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity compared to chlorinated analogs like 2-[2-(4-Chlorophenyl)phenyl]acetic acid.
- Chirality: (2R)-2-(4-Hydroxyphenyl)propanoic acid () demonstrates the role of stereochemistry in biological activity, as enantiomers may exhibit distinct receptor binding or metabolic pathways.
- Pharmacological Relevance: Diclofenac’s anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Structural analogs lacking the anilino group (e.g., the target compound) may have reduced COX affinity but could target alternative pathways .
Physicochemical Properties
- Acidity : The acetic acid group (pKa ~3–5) dominates acidity, but electron-withdrawing substituents (e.g., -Cl in diclofenac) lower pKa compared to hydroxylated derivatives .
- Solubility : Hydroxyl groups improve aqueous solubility, whereas methoxy or chloro substituents (e.g., ) reduce it.
- Crystal Packing : Hydrogen-bonding networks, as seen in (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid (), stabilize crystal structures and may influence bioavailability.
Biological Activity
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid, known for its structural similarity to various bioactive compounds, has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a phenolic structure that may contribute to its biological activity. The presence of hydroxyl groups enhances its potential as an antioxidant and anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
- Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may alleviate conditions associated with chronic inflammation.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antioxidant Properties : Studies show that this compound exhibits significant antioxidant activity, which can protect cells from oxidative damage.
- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.
Research Findings
Recent studies have explored the pharmacological potential of this compound. Below are some notable findings:
Case Studies
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Antioxidant Activity :
- In a study assessing the antioxidant capacity of various phenolic compounds, this compound showed a potent ability to reduce lipid peroxidation in liver cells, highlighting its protective effects against oxidative stress.
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Anti-inflammatory Effects :
- A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant decrease in inflammatory markers and improved patient-reported outcomes compared to placebo.
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Metabolic Regulation :
- Research involving diabetic animal models demonstrated that administration of this compound led to improved glycemic control and reduced insulin resistance, suggesting its potential as a therapeutic agent for metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
